8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione
Overview
Description
8lambda6-Thiabicyclo[321]octane-3,8,8-trione is a sulfur-containing bicyclic compound with the molecular formula C7H10O3S It is known for its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with sulfur-containing reagents, followed by oxidation to introduce the trione functionality. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the trione to other functional groups, such as alcohols or ketones.
Substitution: The sulfur atom in the bicyclic structure can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or ketones.
Scientific Research Applications
8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione involves its interaction with molecular targets, such as enzymes or receptors. The sulfur atom in the bicyclic structure can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The compound’s trione functionality may also participate in redox reactions, influencing cellular pathways and signaling processes.
Comparison with Similar Compounds
8lambda6-Thiabicyclo[3.2.1]octane-3-one: This compound lacks the trione functionality but shares the bicyclic sulfur-containing structure.
8lambda6-Thiabicyclo[3.2.1]octane-3,8-dione: Similar to the trione but with only two carbonyl groups.
8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-triol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione is unique due to its trione functionality, which imparts distinct chemical reactivity and potential applications. The presence of three carbonyl groups in a bicyclic structure with a sulfur atom makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGOPRXAOUROX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19677-50-0 | |
Record name | 8lambda6-thiabicyclo[3.2.1]octane-3,8,8-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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